Furaquinocin H
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Overview
Description
Furaquinocin H is a natural product found in Streptomyces with data available.
Scientific Research Applications
Biosynthesis and Biochemical Characterization
Furaquinocin H, a natural polyketide-isoprenoid hybrid (meroterpenoid), exhibits antitumor activity. It is produced by the Streptomyces sp. strain KO-3988. A key component of its biosynthesis involves Fur7, a prenyltransferase. Fur7 attaches a geranyl group to a polyketide scaffold, playing a crucial role in furaquinocin production. Studies have identified the physiological polyketide substrate for Fur7 and its reaction products, enhancing understanding of the enzyme's biochemical properties and its role in furaquinocin biosynthesis (Kumano, Tomita, Nishiyama, & Kuzuyama, 2010).
Identification of Novel Intermediates
Research has identified novel intermediates in the biosynthesis of furaquinocin, such as 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione. These discoveries demonstrate the essential roles of various enzymes in the biosynthetic pathway, offering insights into the production mechanisms of Streptomyces meroterpenoids. This knowledge is vital for understanding the natural production and potential applications of this compound (Isogai, Nishiyama, & Kuzuyama, 2012).
Total Synthesis and Molecular Studies
Efforts in total synthesis of furaquinocins, including this compound, have been made. These syntheses employ techniques like Pd-catalyzed dynamic kinetic asymmetric transformation and reductive Heck cyclization. Such studies are crucial for understanding the structural complexity of furaquinocins and for potential pharmaceutical applications (Trost, Thiel, & Tsui, 2003).
Novel Analogues and Structural Variations
Research has also led to the discovery of novel furaquinocin analogues, such as Furaquinocins I and J. These compounds have structural variations, providing a deeper understanding of the structural diversity within this class of compounds and their potential biological activities (Panthee et al., 2011).
Development of Biosynthetic Platforms
Developing microbial biosynthetic platforms for terpenoids, including this compound, in Streptomyces species has been a focus of research. These platforms aim to enhance the production of valuable terpenoid compounds, potentially enabling large-scale production and broader applications (Khalid et al., 2017).
Properties
CAS No. |
134985-03-8 |
---|---|
Molecular Formula |
C12H30BN |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[1,5-dihydroxy-4-(hydroxymethyl)pent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O8/c1-10-18(27)16-13(19(28)20(10)29-4)7-14(25)17-21(16)30-11(2)22(17,3)15(26)6-5-12(8-23)9-24/h5,7,11,15,23-26H,6,8-9H2,1-4H3 |
InChI Key |
BELRYDYMOWPKNR-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(CO)CO)O |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(CO)CO)O |
Synonyms |
furaquinocin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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